molecular formula C12H20N2O3 B8208142 tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8208142
M. Wt: 240.30 g/mol
InChI Key: IDBIXMCSQSWEAR-UWVGGRQHSA-N
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Description

tert-Butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate with acetylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its acetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This structural feature makes it a valuable compound for studying specific biochemical interactions and developing new therapeutic agents .

Properties

IUPAC Name

tert-butyl (1S,4S)-5-acetyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-8(15)13-6-10-5-9(13)7-14(10)11(16)17-12(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBIXMCSQSWEAR-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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